molecular formula C11H15NO4S B11550135 butyl N-(benzenesulfonyl)carbamate

butyl N-(benzenesulfonyl)carbamate

Cat. No.: B11550135
M. Wt: 257.31 g/mol
InChI Key: UUCHVZGOLSWZJW-UHFFFAOYSA-N
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Description

Butyl N-(benzenesulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structural features, which include a butyl group, a benzenesulfonyl group, and a carbamate moiety.

Preparation Methods

The synthesis of butyl N-(benzenesulfonyl)carbamate can be achieved through several methods. One common approach involves the reaction of butylamine with benzenesulfonyl chloride to form this compound. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Another method involves the use of carbamoyl chlorides and alcohols to form carbamates . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Butyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Butyl N-(benzenesulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl N-(benzenesulfonyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety stabilizes the amine group, preventing unwanted reactions during synthesis. The benzenesulfonyl group provides additional stability and can be selectively removed under specific conditions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Butyl N-(benzenesulfonyl)carbamate can be compared with other carbamate compounds such as tert-butyl N-(benzenesulfonyl)carbamate and methyl N-(benzenesulfonyl)carbamate . These compounds share similar structural features but differ in their alkyl groups, which can affect their reactivity and stability. The uniqueness of this compound lies in its specific combination of butyl and benzenesulfonyl groups, which provide a balance of stability and reactivity suitable for various applications.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

butyl N-(benzenesulfonyl)carbamate

InChI

InChI=1S/C11H15NO4S/c1-2-3-9-16-11(13)12-17(14,15)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)

InChI Key

UUCHVZGOLSWZJW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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